2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride
Overview
Description
Scientific Research Applications
Crystal Structure Analysis
Research by Silva et al. (2014) highlights the analytical characterization and crystal structures of compounds related to 2-[(Thiophen-3-ylmethyl)amino]ethan-1-ol hydrochloride. The study specifically focuses on the preparation, analytical characterization, and crystal structures of N,N′-bis(thiophen-2-ylmethyl)ethane-1,2-diaminium hydrochloride and its gold derivative. These structures contain diprotonated organic moieties counterbalanced by hydrogen-bonded Cl− or [AuCl4]− ions (Silva, Masciocchi, & Cuin, 2014).
Synthesis and Chemical Properties
A paper by Safonov et al. (2017) discusses the synthesis and confirmation of the structure of 2-((4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazol-3-yl)thio) acetate acids salts, highlighting their potential as foundations for new native drugs that can compete with foreign ones (Safonov, Panasenko, & Knysh, 2017).
Corrosion Inhibition
Daoud et al. (2014) explored the inhibiting action of a compound similar to this compound on the corrosion of mild steel in hydrochloric and sulfuric acid solutions. The compound showed significant efficiency as a corrosion inhibitor, with its efficiency increasing alongside the inhibitor concentration (Daoud, Douadi, Issaadi, & Chafaa, 2014).
Antimicrobial Activities
Research by Süleymanoğlu et al. (2020) and others has synthesized and characterized new Schiff base derivatives with thiophene, which include structures similar to this compound. These compounds have exhibited significant antibacterial and antifungal properties against various bacteria and fungi, potentially contributing to alternative drug development studies (Süleymanoğlu, Demir, Direkel, & Ünver, 2020).
Medicinal Chemistry and Drug Synthesis
Various studies have synthesized derivatives and analogs related to this compound for exploring their medicinal chemistry and potential as drug candidates. For example, research has been conducted on synthesizing tertiary aminoalkanol hydrochlorides, exploring their biological properties and antitumor activities (Isakhanyan et al., 2016). Another study delved into synthesizing 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols as potential antitubercular agents (Karkara, Mishra, Singh, & Panda, 2020).
Properties
IUPAC Name |
2-(thiophen-3-ylmethylamino)ethanol;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NOS.ClH/c9-3-2-8-5-7-1-4-10-6-7;/h1,4,6,8-9H,2-3,5H2;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VODXQHJXAMPAKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CNCCO.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClNOS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.